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molecular formula C12H10ClNS B8458474 4-{[(3-Chlorophenyl)methyl]sulfanyl}pyridine CAS No. 87578-03-8

4-{[(3-Chlorophenyl)methyl]sulfanyl}pyridine

Cat. No. B8458474
M. Wt: 235.73 g/mol
InChI Key: XLXBBMVSQCFBSL-UHFFFAOYSA-N
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Patent
US04370477

Procedure details

3-Chlorobenzyl chloride (1.61 g) and 4-mercaptopyridine (1.11 g) in ethanol (10 ml) were heated at reflux for 4 hours and cooled. Crystals which precipitated were removed by filtration and dried to give the title compound as the hydrochloride (1.3 g) mp 222°-4° C. (Found: C, 52.6; H, 4.3; N, 5.1. C12H10ClNS requires C, 52.95; H, 4.1; N, 5.1%).
Quantity
1.61 g
Type
reactant
Reaction Step One
Quantity
1.11 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
5.1%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][CH:9]=1)[CH2:5]Cl.[SH:10][C:11]1[CH:16]=[CH:15][N:14]=[CH:13][CH:12]=1>C(O)C>[Cl:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][CH:9]=1)[CH2:5][S:10][C:11]1[CH:16]=[CH:15][N:14]=[CH:13][CH:12]=1

Inputs

Step One
Name
Quantity
1.61 g
Type
reactant
Smiles
ClC=1C=C(CCl)C=CC1
Name
Quantity
1.11 g
Type
reactant
Smiles
SC1=CC=NC=C1
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 4 hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
Crystals which precipitated
CUSTOM
Type
CUSTOM
Details
were removed by filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(CSC2=CC=NC=C2)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 1.3 g
YIELD: PERCENTYIELD 5.1%
YIELD: CALCULATEDPERCENTYIELD 55.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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